{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol
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Overview
Description
Synthesis Analysis
Research on related compounds provides insight into general strategies that could apply to the synthesis of "{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol." A typical approach involves converting precursors through a series of chemical reactions, such as cyanohydrin formation, hydrogenolysis, lactamization, and reduction, to achieve the desired complex bicyclic structures (O’Donnell et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds indicates that these molecules can exhibit complex conformations and intermolecular interactions. For instance, the crystal structure of a related compound showed multiple molecules per asymmetric unit, adopting almost planar conformations with significant intermolecular hydrogen bonding and stacking interactions (Ohishi et al., 1995).
Chemical Reactions and Properties
The reactivity of similar compounds with various functional groups indicates a potential for diverse chemical transformations. For example, derivatives of benzodioxin compounds have been utilized as fluorescence derivatization reagents for alcohols in chromatography, showcasing their reactivity and utility in analytical chemistry (Iwata et al., 1986).
Physical Properties Analysis
The solubility and dissolution behavior of structurally similar compounds in various solvents have been extensively studied, providing insights into their physical properties. For instance, the solubility of benzyl-triazole derivatives in different alcohols and water under varying temperatures has been characterized, highlighting the impact of molecular structure on physical properties (Liang et al., 2016).
Chemical Properties Analysis
The chemical properties of closely related molecules, such as their reactivity towards specific reagents and their behavior under various chemical reactions, have been detailed in literature. Studies on the reactivity of dihydro-benzo[1,4]oxazin derivatives in water without metal catalysts offer insights into green chemistry approaches and the chemical versatility of such compounds (Singh et al., 2015).
Scientific Research Applications
Synthesis Techniques
- A general route for the synthesis of 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines has been discussed, highlighting a strategy involving hydrogenolysis followed by lactamization and reduction processes. This approach could provide insights into synthesizing complex molecules like the one (O’Donnell et al., 2004).
Analytical Methods
- The use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography has been explored. This could be relevant for analyzing complex alcohol-based compounds (Iwata et al., 1986).
Theoretical Applications
- The synthesis and application of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure have been reported. Such catalysts are critical for the synthesis of complex heterocyclic compounds and may offer pathways to synthesize or modify compounds similar to "{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol" (Ozcubukcu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c19-11-13-10-18(4-5-21-12-13)17(20)3-8-24-14-1-2-15-16(9-14)23-7-6-22-15/h1-2,9,13,19H,3-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKOYDFMKMHRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCSC2=CC3=C(C=C2)OCCO3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol |
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